Nucleophilicity Parameter N = 4.84 vs. Aryldiazomethanes: 2–4 Orders of Magnitude Lower Reactivity
The Mayr nucleophilicity scale quantitatively ranks diazocyclopentadiene with parameters N = 4.84 and sN = 1.06 in dichloromethane at 20 °C, determined photometrically via kinetics with benzhydrylium ions (Ar₂CH⁺) under pseudo-first-order conditions . In contrast, (p-nitrophenyl)diazomethane exhibits N = 7.17 (sN = 0.83) and (p-cyanophenyl)diazomethane exhibits N = 7.66 (sN = 0.80) under identical solvent and temperature conditions [1]. This corresponds to a rate constant difference of approximately 2.3–2.8 log units, meaning diazocyclopentadiene reacts roughly 200–600 times slower with a given electrophile than these commonly employed aryldiazomethane carbene precursors. Its reactivity most closely parallels pyrrole, not other diazo compounds .
| Evidence Dimension | Nucleophilicity parameter N (Mayr scale) in CH₂Cl₂ at 20 °C |
|---|---|
| Target Compound Data | N = 4.84, sN = 1.06 |
| Comparator Or Baseline | (p-Nitrophenyl)diazomethane: N = 7.17, sN = 0.83; (p-Cyanophenyl)diazomethane: N = 7.66, sN = 0.80; Pyrrole: N ≈ 4.6 |
| Quantified Difference | ΔN = 2.33–2.82 (≈200–600× lower rate); Diazocyclopentadiene aligns with pyrrole, not diazoalkanes |
| Conditions | Dichloromethane, 20 °C, pseudo-first-order kinetics with benzhydrylium ions, photometric detection |
Why This Matters
This parameter enables chemists to predict whether diazocyclopentadiene will participate in a given electrophilic trapping or cycloaddition reaction and to select it over far more reactive aryldiazomethanes when milder, more controllable reactivity is required.
- [1] Mayr's Database of Reactivity Parameters. Diazo Compounds and Hydrazones. Ludwig-Maximilians-Universität München. (p-Nitrophenyl)diazomethane: N = 7.17, sN = 0.83; (p-Cyanophenyl)diazomethane: N = 7.66, sN = 0.80. View Source
